12-[(E)-octadec-9-enoyl]oxyoctadecanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(E)-octadec-9-enoyl]oxyoctadecanoic acid typically involves the esterification of oleic acid with 12-hydroxyoctadecanoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of biocatalysts, such as lipases, is also common in industrial processes to achieve selective esterification and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
12-[(E)-octadec-9-enoyl]oxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids and ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
12-[(E)-octadec-9-enoyl]oxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants
Mechanism of Action
The mechanism of action of 12-[(E)-octadec-9-enoyl]oxyoctadecanoic acid involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism and inflammatory responses. The compound acts as an agonist, binding to PPARs and modulating the expression of target genes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
9-oxo-10(E),12(E)-octadecadienoic acid: Another fatty acid ester known for its role as a PPAR agonist.
12-hydroxyoctadecanoic acid: A precursor in the synthesis of 12-[(E)-octadec-9-enoyl]oxyoctadecanoic acid.
Oleic acid: A common fatty acid involved in the esterification process.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both saturated and unsaturated fatty acid chains. This structural feature imparts distinct physicochemical properties, making it valuable in various applications, particularly in the development of specialized lipid-based formulations .
Properties
Molecular Formula |
C36H68O4 |
---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
12-[(E)-octadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13+ |
InChI Key |
OCHJVQODRYVDAA-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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